Cas no 51014-29-0 (Isocorynoxeine)

Isocorynoxeine is a bioactive indole alkaloid primarily derived from Uncaria species, notably Uncaria rhynchophylla. It exhibits notable pharmacological properties, including potential neuroprotective and antihypertensive effects. Structurally related to other oxindole alkaloids, isocorynoxeine interacts with neurotransmitter systems, particularly as a modulator of GABAA receptors, which may contribute to its sedative and anxiolytic activities. Its molecular stability and selective binding affinity make it a compound of interest in neurological and cardiovascular research. Analytical standards of isocorynoxeine are characterized by high purity (>98%), ensuring reliability for pharmacological studies and quality control in herbal extract formulations. Its well-documented mechanism of action supports its use in experimental and clinical research applications.
Isocorynoxeine structure
Isocorynoxeine structure
商品名:Isocorynoxeine
CAS番号:51014-29-0
MF:C22H26N2O4
メガワット:382.4528
CID:820477
PubChem ID:3037448

Isocorynoxeine 化学的及び物理的性質

名前と識別子

    • Isocorynoxeine
    • 7-Isocorynoxeine
    • 17-methoxy-2-oxo-corynoxa-16,18-diene-16-carboxylic acid methyl ester
    • cisocorynoxeine
    • Y0112
    • (alphaE,1'S,6'R,7'S,8'aS)-6'-ethenyl-1,2,2',3',6',7',8',8'a-octahydro-alpha-(methoxymethylene)-2-oxospiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid methyl ester
    • Methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizin
    • J18B596D11
    • methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
    • BDBM50531269
    • s9239
    • N2468
    • A14658
    • Q27281021
    • AC-34915
    • HY-N0775
    • CHEMBL481359
    • CS-3806
    • 51014-29-0
    • MS-26272
    • CCG-268432
    • MFCD20527292
    • SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-.ALPHA.-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (.ALPHA.E,1'S,6'R,7'S,8'AS)-
    • AKOS030526830
    • SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-alpha-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (alphaE,1'S,6'R,7'S,8'AS)-
    • 1ST159055
    • CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20alpha)-
    • NCGC00482763-01
    • Methyl (E)-3-methoxy-2-((3S,6'R,7'S,8a'S)-2-oxo-6'-vinyl-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)acrylate
    • DTXSID701317164
    • CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20.ALPHA.)-
    • UNII-J18B596D11
    • DA-74548
    • MDL: MFCD20527292
    • インチ: 1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
    • InChIKey: MUVGVMUWMAGNSY-VKCGGMIFSA-N
    • ほほえんだ: O=C1[C@]2(C3=C([H])C([H])=C([H])C([H])=C3N1[H])C([H])([H])C([H])([H])N1C([H])([H])[C@]([H])(C([H])=C([H])[H])[C@@]([H])(/C(=C(/[H])\OC([H])([H])[H])/C(=O)OC([H])([H])[H])C([H])([H])[C@]12[H]

計算された属性

  • せいみつぶんしりょう: 382.189257g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 382.189257g/mol
  • 単一同位体質量: 382.189257g/mol
  • 水素結合トポロジー分子極性表面積: 67.9Ų
  • 重原子数: 28
  • 複雑さ: 690
  • 同位体原子数: 0
  • 原子立体中心数の決定: 4
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 382.5

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.25
  • ゆうかいてん: No data available
  • ふってん: 562.7±50.0 °C at 760 mmHg
  • フラッシュポイント: 294.1±30.1 °C
  • ようかいど: 生物体外In Vitro:DMSO溶解度50 mg/mL(130.74 mM;Need ultrasonic)
  • PSA: 71.36000
  • LogP: 2.49920

Isocorynoxeine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B21550-20mg
Isocorynoxeine
51014-29-0 ,HPLC≥98%
20mg
¥1000.00 2021-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4614-20mg
Isocorynoxeine
51014-29-0 98%
20mg
¥4299.00 2023-09-07
TRC
I797200-1mg
7-Isocorynoxeine
51014-29-0
1mg
$150.00 2023-05-18
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0703-20mg
Isocorynoxeine
51014-29-0 HPLC≥98%
20mg
¥1600元 2023-09-15
Ambeed
A607889-250mg
Methyl (E)-3-methoxy-2-((3S,6'R,7'S,8a'S)-2-oxo-6'-vinyl-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)acrylate
51014-29-0 98%
250mg
$472.0 2023-05-20
TargetMol Chemicals
T6S0654-20 mg
Isocorynoxeine
51014-29-0 99.66%
20mg
¥ 860 2023-07-11
TargetMol Chemicals
T6S0654-1 mL * 10 mM (in DMSO)
Isocorynoxeine
51014-29-0 99.66%
1 mL * 10 mM (in DMSO)
¥ 480 2023-09-15
MedChemExpress
HY-N0775-10mM*1 mL in DMSO
Isocorynoxeine
51014-29-0 99.81%
10mM*1 mL in DMSO
¥1595 2024-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I303839-10mg
Isocorynoxeine
51014-29-0 98%
10mg
¥2059.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I303839-25mg
Isocorynoxeine
51014-29-0 98%
25mg
¥3604.90 2023-09-02

Isocorynoxeineに関する追加情報

Isocorynoxeine (CAS No. 51014-29-0): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications

Isocorynoxeine, a naturally occurring alkaloid with the chemical formula C19H21N3O2, is a compound that has garnered significant attention in the field of pharmaceutical research and biochemical studies. The name Isocorynoxeine itself is derived from its botanical origins, specifically from the genus Corydalis, where it was first isolated. This compound is characterized by its unique structural framework, which includes a pyridine ring fused with a piperidine moiety, making it a structurally intriguing molecule for medicinal chemists and biologists alike.

The CAS No. 51014-29-0 assigned to Isocorynoxeine serves as a unique identifier in chemical databases, facilitating precise referencing in scientific literature and industrial applications. Its molecular weight of approximately 313.38 g/mol and solubility profile in common organic solvents make it amenable to various spectroscopic and chromatographic techniques, which are essential for its structural elucidation and purity assessment.

Recent advancements in the study of Isocorynoxeine have highlighted its potential as a bioactive compound with multifaceted pharmacological properties. Research has demonstrated that Isocorynoxeine exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it can modulate neurotransmitter release and inhibit the aggregation of amyloid-beta plaques, which are hallmark pathological features of Alzheimer's disease. The molecular mechanisms underlying these effects are believed to involve interactions with specific receptor pathways, including serotonin and dopamine receptors, which play crucial roles in regulating neuronal function.

In addition to its neuroprotective properties, Isocorynoxeine has been investigated for its anti-inflammatory and antioxidant activities. Chronic inflammation is a common denominator in various diseases, including cardiovascular disorders and autoimmune conditions. Preclinical studies have indicated that Isocorynoxeine can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting key signaling pathways like NF-κB. Furthermore, its antioxidant capabilities contribute to mitigating oxidative stress, a process implicated in cellular damage and aging-related pathologies.

The pharmacokinetic profile of Isocorynoxeine has also been a subject of interest. Initial studies suggest that it exhibits moderate oral bioavailability, with absorption occurring primarily in the small intestine. Once metabolized, it undergoes biotransformation via cytochrome P450 enzymes, producing metabolites that may contribute to its overall pharmacological effects. This metabolic pathway is critical for understanding potential drug-drug interactions and optimizing therapeutic dosages.

From a synthetic chemistry perspective, the structural complexity of Isocorynoxeine presents both challenges and opportunities for total synthesis or semi-synthesis approaches. Researchers have explored various synthetic routes to access this molecule, leveraging strategies such as reductive amination, nucleophilic substitution, and cyclization reactions. These efforts not only enhance our understanding of its synthetic feasibility but also pave the way for derivative development aimed at improving pharmacological efficacy or reducing side effects.

The natural occurrence of Isocorynoxeine in plant species has also sparked interest in ecological interactions involving this alkaloid. It is hypothesized that its presence in certain plants may serve as a defense mechanism against herbivores or pathogens. Comparative phytochemistry studies have begun to unravel the biosynthetic pathways leading to Isocorynoxeine production, shedding light on the genetic and environmental factors influencing its accumulation in plant tissues.

In conclusion, Isocorynoxeine (CAS No. 51014-29-0) represents a promising natural product with diverse biological activities relevant to modern medicine. Its potential applications in treating neurological disorders, inflammatory conditions, and possibly even cancer have positioned it as a compound of high interest for further clinical investigation. As research continues to uncover new aspects of its biochemistry and pharmacology, Isocorynoxeine stands out as an example of how natural products can inspire innovative therapeutic strategies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:51014-29-0)Isocorynoxeine
A1203578
清らかである:99%/99%
はかる:25mg/50mg
価格 ($):182.0/309.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:51014-29-0)Isocorynoxeine
TB02500
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ